What is SU-8000 photoresist?
What is SU-8000 photoresist?
An In-depth Technical Guide to SU-8 Photoresist for Researchers, Scientists, and Drug Development Professionals
Introduction to SU-8
SU-8 is a negative, epoxy-based photoresist that is widely used in microfabrication, particularly for creating high-aspect-ratio microstructures.[1][2] Its name is derived from the presence of 8 epoxy groups in its chemical structure, which allows for a high degree of cross-linking when exposed to UV light.[1] This high degree of cross-linking gives cured SU-8 its characteristic thermal and chemical stability, making it suitable for a wide range of applications, including micro-electro-mechanical systems (MEMS), microfluidics, and biomedical devices.[3][4][5] SU-8 is a negative photoresist, meaning the areas exposed to UV radiation become cross-linked and remain after development.[1] It is known for its optical transparency to wavelengths above 360 nm, which enables the fabrication of very thick structures with near-vertical sidewalls.[3][6]
The SU-8 family includes several series of formulations, with the SU-8 2000 and SU-8 3000 series being among the most common. These series offer a range of viscosities to achieve different film thicknesses, from less than a micrometer to several hundred micrometers in a single spin-coating step.[1][3] The SU-8 2000 series utilizes a faster-drying solvent, which can improve coating quality and reduce processing time.[7] The SU-8 3000 series is formulated for improved adhesion and is suitable for creating high-aspect-ratio structures.[1]
Core Properties of SU-8
The physical, mechanical, and electrical properties of SU-8 make it a versatile material for microfabrication. The following tables summarize key quantitative data for the SU-8 2000 and SU-8 3000 series.
Mechanical and Thermal Properties
| Property | SU-8 2000 | SU-8 3000 |
| Softening Point (DMA) | >200 °C | >200 °C |
| Thermal Stability (in N2, 5% wt loss) | 380 °C | 380 °C |
| Young's Modulus | 4.95 GPa | 4.4 GPa |
| Coefficient of Thermal Expansion (CTE) | 52 ppm/°C | 52 ppm/°C |
Note: Properties are for post-baked SU-8.
Electrical Properties
| Property | SU-8 2000 | SU-8 3000 |
| Dielectric Constant (1 GHz) | 4.1 | 3.2 |
| Dielectric Loss (1 GHz) | 0.015 | 0.033 |
| Dielectric Strength | 112 V/µm | 115 V/µm |
| Volume Resistivity | 2.8 x 10¹⁶ Ω·cm | 1.8 x 10¹⁶ Ω·cm |
| Surface Resistivity | 1.8 x 10¹⁷ Ω | 5.1 x 10¹⁶ Ω |
Note: Properties are for post-baked SU-8.
Adhesion Properties
| Substrate | SU-8 2000 Shear Adhesion Strength (MPa) | SU-8 3000 Shear Adhesion Strength (MPa) |
| Silicon | 38 | 42 |
| Silicon Nitride | 35 | 38 |
| Gold | 25 | 28 |
| Copper | 22 | 25 |
Experimental Protocols
The following sections provide detailed methodologies for the standard processing of SU-8 photoresist and a specific application in the fabrication of microneedles for drug delivery.
Standard SU-8 Photolithography Protocol
This protocol outlines the typical steps for patterning SU-8. Processing parameters such as spin speed, bake times, and exposure dose need to be optimized based on the specific SU-8 formulation and desired film thickness.
1. Substrate Preparation:
-
Begin with a clean and dry substrate.
-
Perform a solvent clean using acetone, followed by methanol (B129727) and then an isopropyl alcohol (IPA) rinse.[8]
-
Dry the substrate with a nitrogen gun.[8]
-
For improved adhesion, a dehydration bake at 200°C for 5 minutes on a hot plate is recommended.[2][6]
2. Spin Coating:
-
Dispense the SU-8 photoresist onto the center of the substrate. A common guideline is 1 ml per inch of substrate diameter.[8][9]
-
Ramp up to 500 rpm at an acceleration of 100 rpm/s and hold for 5-10 seconds to spread the resist.[8][9]
-
Ramp up to the final spin speed (which determines the thickness) at an acceleration of 300 rpm/s and hold for 30-60 seconds.[8][9]
3. Soft Bake:
-
This step removes the solvent from the photoresist.
-
Place the coated substrate on a level hot plate.
-
A two-step bake is often recommended: a pre-bake at 65°C followed by a bake at 95°C. The duration of each step depends on the film thickness.
4. Exposure:
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Expose the photoresist to UV light through a photomask. The recommended wavelength is the i-line (365 nm).[6][9]
-
The exposure dose is dependent on the film thickness; thicker films require a higher dose.[9]
5. Post-Exposure Bake (PEB):
-
This is a critical step where the cross-linking of the epoxy is thermally driven.[6]
-
Similar to the soft bake, a two-step PEB is often used, starting at 65°C and then ramping to 95°C.
6. Development:
-
Immerse the substrate in an SU-8 developer solution with agitation.
-
The development time is dependent on the film thickness.
-
After development, rinse with IPA to stop the development process.
7. Hard Bake (Optional):
-
For applications where the SU-8 structure is a permanent part of the device, a hard bake at 150-200°C can be performed to further cross-link the material and enhance its mechanical properties.[9]
Fabrication of SU-8 Microneedles for Drug Delivery
This protocol describes a method for fabricating hollow SU-8 microneedles, a promising technology for transdermal drug delivery.[10][11][12]
1. Mold Fabrication:
-
A negative mold of the microneedle array is typically created first. This can be done using a separate photolithography step or other micromachining techniques to create a master mold, which is then used to create a polydimethylsiloxane (B3030410) (PDMS) intermediate mold.[13]
2. SU-8 Casting and Curing:
-
The SU-8 photoresist is cast onto the PDMS mold.[13]
-
The SU-8 is then exposed to UV light through a mask that defines the hollow structure of the microneedles.
-
A post-exposure bake is performed to cross-link the SU-8.
3. Demolding and Release:
-
The cured SU-8 microneedle array is carefully demolded from the PDMS.
4. Device Assembly:
-
The microneedle array can be integrated with a microfluidic device for drug delivery.
Visualizations
The following diagrams illustrate key workflows related to SU-8 processing and applications.
Applications in Research and Drug Development
SU-8's unique properties have made it a valuable material in various research and development areas, particularly in the life sciences.
-
Microfluidics and Lab-on-a-Chip: SU-8 is widely used to fabricate microfluidic channels and other components for lab-on-a-chip devices.[5][14] Its chemical resistance and biocompatibility make it suitable for handling biological samples.[15] These devices are used for a range of applications, including cell sorting, DNA analysis, and high-throughput drug screening.
-
Organ-on-a-Chip: Researchers are using SU-8 to create complex, three-dimensional microenvironments that mimic the structure and function of human organs.[16] These "organ-on-a-chip" models are valuable tools for studying disease progression and testing the efficacy and toxicity of new drugs in a more physiologically relevant context.
-
Drug Delivery Systems: As detailed in the experimental protocol, SU-8 is being explored for the fabrication of microneedles for transdermal drug delivery.[11][12][17] These minimally invasive devices can deliver a wide range of therapeutics, from small molecules to biologics.
-
Biomedical Implants and Scaffolds: The biocompatibility and robust mechanical properties of SU-8 also make it a candidate for use in biomedical implants and as a scaffolding material for tissue engineering.
References
- 1. SU-8 photoresist - Wikipedia [en.wikipedia.org]
- 2. cleanroom.byu.edu [cleanroom.byu.edu]
- 3. kayakuam.com [kayakuam.com]
- 4. researchgate.net [researchgate.net]
- 5. Micromachines | Special Issue : SU-8 for Microfluidics and Lab-on-a-chip [mdpi.com]
- 6. microresist.de [microresist.de]
- 7. microresist.de [microresist.de]
- 8. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 9. cores.arizona.edu [cores.arizona.edu]
- 10. Fabrication of monolithic SU-8 microneedle arrays having different needle geometries using a simplified process - ProQuest [proquest.com]
- 11. Development of vertical SU-8 microneedles for transdermal drug delivery by double drawing lithography technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ama-science.org [ama-science.org]
- 16. cnf.cornell.edu [cnf.cornell.edu]
- 17. [PDF] A high aspect ratio SU-8 fabrication technique for hollow microneedles for transdermal drug delivery and blood extraction | Semantic Scholar [semanticscholar.org]
